Dsgmg
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Overview
Description
Dsgmg, also known as 2-(dimethylamino)-N-(4-(methylthio)phenyl)acetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of synthetic compounds known as amides and has been found to possess a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of Dsgmg is not well understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It may also act by modulating the activity of neurotransmitters such as dopamine and serotonin.
Biochemical And Physiological Effects
Dsgmg has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. Dsgmg has also been found to possess antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using Dsgmg in lab experiments is that it is a well-established compound with a known synthesis method. It has also been extensively studied and its properties are well understood. However, one of the limitations of using Dsgmg in lab experiments is that it may have potential side effects that need to be carefully monitored.
Future Directions
There are several future directions for the study of Dsgmg. One potential direction is to further explore its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to investigate its potential use in drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of Dsgmg and to identify potential side effects.
Synthesis Methods
The synthesis of Dsgmg involves the reaction of 4-(methylthio)benzoyl chloride with dimethylamine followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography to obtain pure Dsgmg. The synthesis method has been well-established and has been reported in several scientific journals.
Scientific Research Applications
Dsgmg has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Dsgmg has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
properties
CAS RN |
135961-68-1 |
---|---|
Product Name |
Dsgmg |
Molecular Formula |
C46H93NO8 |
Molecular Weight |
788.2 g/mol |
IUPAC Name |
N-methyl-2,3-dioctadecoxy-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]propanamide |
InChI |
InChI=1S/C46H93NO8/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-54-40-43(46(53)47(3)38-41(49)44(51)45(52)42(50)39-48)55-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h41-45,48-52H,4-40H2,1-3H3/t41-,42+,43?,44+,45+/m0/s1 |
InChI Key |
WXNYOKSGCWTOGL-QXSVKCAUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC |
synonyms |
1,2-distearylglycerate-3-N-methylglucamine DSGMG |
Origin of Product |
United States |
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